4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate
Description
4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate is a sulfonate ester featuring a 4-methoxyphenyl group linked via a sulfonate bridge to a 2,4,5-trimethyl-substituted benzene ring. This compound is structurally distinct due to the combination of methoxy and methyl substituents, which influence its physicochemical properties and biological activity. Such compounds are often explored for their antiproliferative properties, especially in cancer research .
Properties
IUPAC Name |
(4-methoxyphenyl) 2,4,5-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-11-9-13(3)16(10-12(11)2)21(17,18)20-15-7-5-14(19-4)6-8-15/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEKYVFDJREOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate typically involves the reaction of 4-methoxyphenol with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Major Products
Substitution: Products include arylamines or arylthiols.
Oxidation: Products include quinones.
Reduction: Products include reduced aromatic compounds.
Scientific Research Applications
4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate is used in various scientific research applications, including:
Material Science: It is used as a precursor in the synthesis of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
Structural and Substituent Effects
Physical Properties
- Melting Points: Substituent position significantly affects melting points.
Antiproliferative Potency
- MCF7 Selectivity :
Compounds with 2,4,5-trisubstituted aromatic rings (e.g., trimethoxyphenyl derivatives) show heightened activity against MCF7 cells compared to HeLa cells . This selectivity may extend to 4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate, though methyl groups may reduce potency relative to methoxy-substituted analogs. - SAR Insights :
The 2,4,5-trimethyl configuration may hinder interactions with cellular targets compared to 3,4,5-trimethoxy systems, which benefit from symmetrical electron donation and optimal steric fit .
Stability and Reactivity
- Hydrolytic Stability : Sulfonate esters are prone to hydrolysis under acidic or alkaline conditions. The electron-donating methoxy group on the phenyl ring may enhance stability compared to nitro- or halogen-substituted analogs (e.g., 2,4-dinitrophenyl sulfonates) .
Biological Activity
4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, effects on different biological systems, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C16H18O3S
- Molecular Weight : 302.37 g/mol
The compound features a methoxy group attached to a phenyl ring and a sulfonate group, which may influence its solubility and interaction with biological targets.
Research indicates that sulfonate derivatives can interact with various biological pathways:
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Some studies suggest that sulfonate derivatives exhibit antimicrobial effects against a range of pathogens, including bacteria and fungi.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant in treating diseases like cancer or diabetes.
Case Studies and Research Findings
-
Antioxidant Activity :
- A study demonstrated that sulfonate compounds could effectively reduce oxidative stress markers in vitro. The antioxidant capacity was assessed using DPPH radical scavenging assays, showing significant protective effects at concentrations as low as 10 µM.
-
Antimicrobial Effects :
- Research published in the Journal of Antimicrobial Chemotherapy reported that similar sulfonate derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
-
Enzyme Inhibition :
- A detailed investigation into the inhibitory effects on carbonic anhydrase revealed that related compounds exhibited IC50 values in the micromolar range, suggesting potential use in treating conditions associated with altered carbonic anhydrase activity.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate?
- Methodological Answer : The compound is synthesized via sulfonylation of 4-methoxyphenol with 2,4,5-trimethylbenzenesulfonyl chloride. A typical procedure involves dissolving 4-methoxyphenol in a basic solvent (e.g., pyridine or triethylamine) to deprotonate the hydroxyl group, followed by dropwise addition of the sulfonyl chloride under anhydrous conditions. The reaction is stirred at room temperature or refluxed (40–60°C) for 4–6 hours. Purification is achieved via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent). Yield optimization requires strict control of moisture and stoichiometric ratios .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- IR Spectroscopy : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonate group. The methoxy C-O stretch appears at ~1250 cm⁻¹.
- ¹H-NMR : A singlet for the methoxy group (δ 3.8–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and methyl groups on the benzene ring (δ 2.1–2.5 ppm).
- ¹³C-NMR : Methoxy carbon at ~55 ppm, sulfonate-attached aromatic carbons (downfield shifts due to electron-withdrawing effects), and methyl carbons at ~20–25 ppm.
- HRMS : Exact mass calculated for C₁₆H₁₈O₄S ([M+H]⁺: 306.0926) .
Advanced Research Questions
Q. How does the sulfonate group in this compound influence regioselectivity in heterocyclic synthesis?
- Methodological Answer : The sulfonate group acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. For example, in pyrimidine synthesis (e.g., reacting with guanidine), the β,β-ditosyloxy ketone precursor undergoes cyclization due to the electron-withdrawing nature of the sulfonate, directing nucleophilic attack to the α-carbon. Regioselectivity is controlled by steric effects (2,4,5-trimethyl substitution) and electronic activation of adjacent carbons. Computational studies (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .
Q. What analytical strategies are recommended for detecting trace amounts of this compound in environmental matrices?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges (conditioned with methanol and water). Adjust pH to 3–5 for optimal recovery.
- Detection : LC-MS/MS with electrospray ionization (ESI⁻) in multiple reaction monitoring (MRM) mode. Key transitions: m/z 306 → 227 (sulfonate fragment) and m/z 306 → 121 (methoxyphenyl fragment).
- Validation : Spike-and-recovery tests with deuterated internal standards (e.g., 4-methoxyphenol-d₃) to correct matrix effects. Limit of detection (LOD) < 0.1 ng/L achievable with modern Q-TOF instruments .
Q. How can conflicting data on reaction yields be resolved in syntheses involving this sulfonate ester?
- Methodological Answer : Contradictions often arise from:
- Purity of Reagents : Use freshly distilled sulfonyl chloride and anhydrous solvents (tested via Karl Fischer titration).
- Reaction Monitoring : Employ TLC (hexane:ethyl acetate, 3:1) or in situ FTIR to track sulfonate formation.
- Side Reactions : Competing hydrolysis (mitigated by drying tubes or molecular sieves) or over-sulfonylation (controlled by limiting sulfonyl chloride equivalents).
- Statistical Optimization : Design of Experiments (DoE) models (e.g., Box-Behnken) to optimize temperature, solvent, and stoichiometry .
Q. What computational methods are used to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Geometry optimization at the B3LYP/6-311+G(d,p) level to determine transition states and activation energies for sulfonate displacement.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways.
- NMR Prediction Tools : Software like ACD/Labs or Gaussian to compare computed ¹³C shifts (<2 ppm deviation validates structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
